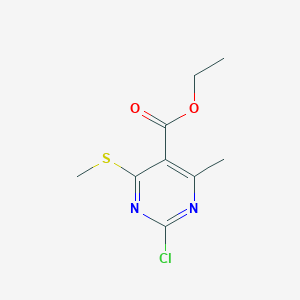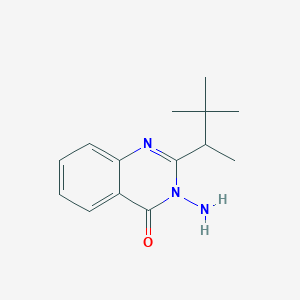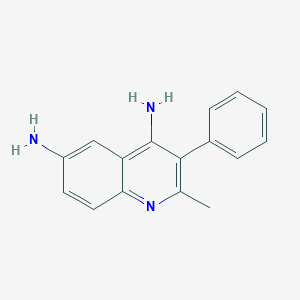
Ethyl 5,7-dihydroxy-2-oxo-2H-chromene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5,7-dihydroxy-2-oxo-2H-chromene-3-carboxylate is a chemical compound belonging to the class of organic compounds known as coumarins. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820. This compound is characterized by its chromene structure, which is a benzopyran derivative. It has significant biological and pharmaceutical properties, making it a valuable compound for various scientific research applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 5,7-dihydroxy-2-oxo-2H-chromene-3-carboxylate can be synthesized through several methods. One common method involves the Knoevenagel condensation reaction, where 7-hydroxycoumarin is reacted with ethyl cyanoacetate in the presence of a base such as piperidine . The reaction typically occurs under reflux conditions in a suitable solvent like ethanol.
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and green chemistry principles, such as using environmentally friendly solvents and catalysts, is becoming more prevalent in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 5,7-dihydroxy-2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the chromene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydrochromenes .
Wissenschaftliche Forschungsanwendungen
Ethyl 5,7-dihydroxy-2-oxo-2H-chromene-3-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound exhibits significant biological activities, including antimicrobial and anticancer properties.
Medicine: It has potential therapeutic applications, particularly in the development of anticoagulant drugs.
Industry: The compound is used in the production of fragrances and as a precursor for various industrial chemicals
Wirkmechanismus
The mechanism of action of Ethyl 5,7-dihydroxy-2-oxo-2H-chromene-3-carboxylate involves its interaction with various molecular targets and pathways. For instance, it can inhibit enzymes like monoamine oxidase, which plays a role in neurotransmitter regulation. The compound’s antioxidant properties also contribute to its biological effects by scavenging free radicals and reducing oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate
- 7-Hydroxy-2-oxo-2H-chromene-3-carboxylic acid ethyl ester
- Methionine methyl ester-modified coumarin
Uniqueness
Ethyl 5,7-dihydroxy-2-oxo-2H-chromene-3-carboxylate is unique due to its specific substitution pattern on the chromene ring, which imparts distinct biological activities and chemical reactivity. Its dual hydroxyl groups at positions 5 and 7 enhance its antioxidant properties compared to other similar compounds .
This compound’s versatility and significant biological activities make it a valuable subject for ongoing research in various scientific fields
Eigenschaften
Molekularformel |
C12H10O6 |
|---|---|
Molekulargewicht |
250.20 g/mol |
IUPAC-Name |
ethyl 5,7-dihydroxy-2-oxochromene-3-carboxylate |
InChI |
InChI=1S/C12H10O6/c1-2-17-11(15)8-5-7-9(14)3-6(13)4-10(7)18-12(8)16/h3-5,13-14H,2H2,1H3 |
InChI-Schlüssel |
KPAFYDHPFBSMCF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC2=C(C=C(C=C2OC1=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Bromo-6-fluoro-2-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11866691.png)

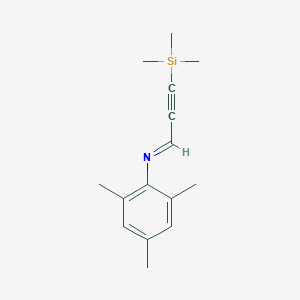
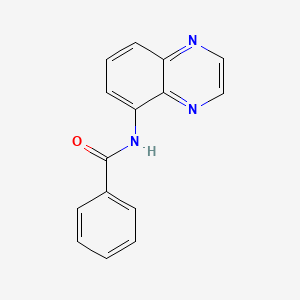

![benzyl N-[[(5S)-2-oxo-1,3-oxazolidin-5-yl]methyl]carbamate](/img/structure/B11866724.png)
![4-Amino-N-(cyclopropylmethyl)-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide](/img/structure/B11866728.png)
![tert-Butyl 3-fluoro-1,7-diazaspiro[4.4]nonane-1-carboxylate](/img/structure/B11866736.png)
